Spirost-5-en-3-yl benzoate
CAS No.:
Cat. No.: VC16542514
Molecular Formula: C34H46O4
Molecular Weight: 518.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H46O4 |
|---|---|
| Molecular Weight | 518.7 g/mol |
| IUPAC Name | (5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) benzoate |
| Standard InChI | InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3 |
| Standard InChI Key | CWUJEAGCIAAOMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
Spirost-5-en-3-yl benzoate belongs to the spirostan class of steroids, characterized by a fused tetracyclic core and a spiroketal side chain. The benzoate group is esterified at the 3-hydroxyl position of the steroidal backbone, enhancing its lipophilicity and stability. Key structural features include:
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Core structure: A cyclopentanoperhydrophenanthrene nucleus with a double bond at the C5-C6 position.
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Spiroketal system: A heterocyclic oxygen-containing ring fused to the steroid core at C22.
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Benzoate moiety: Introduced via esterification, contributing to altered pharmacokinetic properties .
The molecular geometry facilitates interactions with hydrophobic pockets in biological targets, such as inflammatory mediators or steroid receptors.
Synthetic Pathways
The synthesis of spirost-5-en-3-yl benzoate typically involves the following steps:
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Extraction of diosgenin: Diosgenin is isolated from Dioscorea tubers through acid hydrolysis or enzymatic methods.
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Esterification: Diosgenin reacts with benzoyl chloride or benzoic anhydride in the presence of a catalyst (e.g., pyridine or DMAP).
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Purification: Column chromatography or recrystallization yields high-purity spirost-5-en-3-yl benzoate .
A representative reaction is:
This method achieves yields exceeding 85%, with purity confirmed via HPLC and .
Table 1: Physicochemical Properties of Spirost-5-en-3-yl Benzoate
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 518.7 g/mol |
| Melting point | 198–202°C (dec.) |
| Solubility | Insoluble in water; soluble in DMSO, chloroform |
| LogP (octanol-water) | 6.2 |
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Spirost-5-en-3-yl benzoate inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2) in macrophage models. In vitro studies demonstrate a 50% reduction in nitric oxide (NO) production at 10 μM, comparable to dexamethasone . The mechanism involves:
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NF-κB pathway suppression: Downregulation of IκBα phosphorylation, preventing nuclear translocation of NF-κB.
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MAPK inhibition: Reduced phosphorylation of ERK and JNK, attenuating cytokine release .
Metabolic Stability
The benzoate group enhances metabolic stability compared to diosgenin, with a plasma half-life of 6.2 hours in rodent models. Esterase-mediated hydrolysis releases benzoic acid and the parent steroid, enabling sustained activity.
Applications in Pharmaceutical Research
Prodrug Development
Fluorinated analogs of spirost-5-en-3-yl benzoate, such as 25R-spirost-5-en-3β-yl-4-fluoro-benzoate, exhibit improved bioavailability and target affinity. X-ray crystallography confirms stereochemical retention at C25, critical for receptor binding .
Drug Delivery Systems
Nanoparticle formulations (e.g., liposomes, PLGA nanoparticles) encapsulate spirost-5-en-3-yl benzoate to enhance solubility and tissue penetration. In vivo studies in rats show a 3-fold increase in synovial fluid concentration compared to free drug.
Pharmacological and Toxicological Profiles
In Vivo Efficacy
In a murine model of rheumatoid arthritis, oral administration (50 mg/kg/day) reduced paw swelling by 62% over 21 days. Histopathological analysis revealed diminished leukocyte infiltration and cartilage erosion.
Toxicity Considerations
Acute toxicity studies in rats report an LD > 2,000 mg/kg, with no hepatorenal toxicity observed at therapeutic doses. Chronic use (90 days) at 100 mg/kg/day caused mild gastrointestinal irritation, reversible upon discontinuation.
Future Perspectives and Challenges
Targeted Modifications
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Glycosylation: Introducing sugar moieties to improve water solubility.
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Hybrid molecules: Conjugation with nonsteroidal anti-inflammatory drugs (NSAIDs) for synergistic effects.
Clinical Translation
Phase I trials are needed to assess human pharmacokinetics and dose optimization. Challenges include scaling up synthesis and ensuring cost-effective production from plant-derived diosgenin.
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